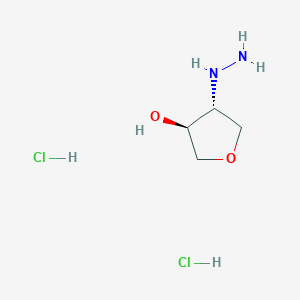![molecular formula C6H11Cl2N B2438969 6-Chloro-2-azaspiro[3.3]heptane;hydrochloride CAS No. 2413875-62-2](/img/structure/B2438969.png)
6-Chloro-2-azaspiro[3.3]heptane;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Chloro-2-azaspiro[3.3]heptane;hydrochloride” is a chemical compound with the CAS Number: 2413875-62-2 . It has a molecular weight of 168.07 . The compound is typically stored at 4 degrees Celsius and is usually in powder form .
Molecular Structure Analysis
The InChI code for “6-Chloro-2-azaspiro[3.3]heptane;hydrochloride” is 1S/C6H10ClN.ClH/c7-5-1-6(2-5)3-8-4-6;/h5,8H,1-4H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
As mentioned earlier, “6-Chloro-2-azaspiro[3.3]heptane;hydrochloride” is typically stored at 4 degrees Celsius and is usually in powder form . It has a molecular weight of 168.07 .Aplicaciones Científicas De Investigación
Synthesis and Structural Applications
Synthesis of Novel Amino Acids
6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid have been synthesized. These novel amino acids contribute to the family of sterically constrained amino acids used in chemistry, biochemistry, and drug design (Radchenko, Grygorenko, & Komarov, 2010).
Synthesis of Bicyclic Spiro Compounds
Improved synthesis of the bicyclic spiro compound 2-oxa-6-azaspiro[3.3]heptane, typically isolated as sulfonic acid salt, has been developed. This enhances the solubility and stability, facilitating a broader range of reaction conditions (van der Haas et al., 2017).
Developing Bifunctional Compounds
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate and related intermediates have been synthesized. These compounds are important for further selective derivations, offering access to novel compounds that complement piperidine ring systems (Meyers et al., 2009).
Synthesis of Angular Spirocyclic Azetidines
Novel angular azaspiro[3.3]heptanes, including gem-difluoro and gem-dimethyl variants, have been synthesized. These methods are suitable for creating building blocks for drug discovery on a preparative scale (Guerot, Tchitchanov, Knust, & Carreira, 2011).
Lipophilicity Analysis in Medicinal Chemistry
Azaspiro[3.3]heptanes, used as replacements for common heterocycles in medicinal chemistry, exhibit varying lipophilicity, influencing their basicity and molecular geometry. This research aids in understanding their suitability as bioisosteres (Degorce, Bodnarchuk, & Scott, 2019).
Diversity-Oriented Synthesis
Azaspirocycles have been synthesized via multicomponent condensation, leading to functionalized pyrrolidines, piperidines, and azepines. This approach is significant for chemistry-driven drug discovery (Wipf, Stephenson, & Walczak, 2004).
Cyclobutane-Derived Diamines
Cyclobutane diamines, including 6-amino-3-azaspiro[3.3]heptane, have been synthesized as sterically constrained diamine building blocks for drug discovery. The structural analysis of these diamines aids in understanding their conformational preferences (Radchenko et al., 2010).
Synthesis of Fluorinated Piperidine Analogues
Fluorinated analogues of piperidine based on a 2-azaspiro[3.3]heptane scaffold have been synthesized. The varied fluorine substitution patterns make these analogues valuable in drug design (Chernykh et al., 2016).
Safety and Hazards
The compound is associated with several hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
6-chloro-2-azaspiro[3.3]heptane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN.ClH/c7-5-1-6(2-5)3-8-4-6;/h5,8H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHUIRKWCSKVCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CNC2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-azaspiro[3.3]heptane hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Chloro-3-cyclohexyl-2,4-dihydropyrido[3,2-h][1,3]benzoxazine](/img/structure/B2438893.png)

![8-(4-Ethoxybenzoyl)-6-[(3-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2438895.png)





![1-[2-(2,2-Difluoroethoxy)phenyl]methanamine](/img/structure/B2438907.png)

![Rac-2,2,2-trifluoro-N-[(2R,3R)-2-methylpiperidin-3-yl]acetamide](/img/structure/B2438909.png)